

# Application Notes and Protocols for Usp28-IN-3 in a Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Usp28-IN-3*

Cat. No.: *B15141407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Usp28-IN-3** is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme implicated in the progression of various cancers. USP28 stabilizes several oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing their proteasomal degradation. By inhibiting USP28, **Usp28-IN-3** promotes the degradation of c-Myc, leading to decreased proliferation and survival of cancer cells. These application notes provide a comprehensive guide for the preclinical evaluation of **Usp28-IN-3** in mouse models of cancer, offering detailed protocols for in vivo studies.

Disclaimer: There is currently limited publicly available in vivo data for **Usp28-IN-3**. The following protocols are based on general principles for in vivo studies with small molecule inhibitors and data from in vivo studies of other USP28 and c-Myc inhibitors. Researchers must perform preliminary dose-finding and toxicity studies to determine the optimal and safe dosage of **Usp28-IN-3** for their specific mouse model.

## Mechanism of Action

**Usp28-IN-3** exerts its anti-cancer effects by directly inhibiting the enzymatic activity of USP28. This leads to the accumulation of polyubiquitinated c-Myc, marking it for degradation by the proteasome. The resulting decrease in cellular c-Myc levels disrupts critical cancer cell processes, including proliferation, growth, and metabolism.



Click to download full resolution via product page

**Figure 1: Usp28-IN-3 Mechanism of Action.**

## Quantitative Data Summary

While specific *in vivo* data for **Usp28-IN-3** is not available, the following table summarizes *in vitro* data for the compound. A second table provides an example of *in vivo* study data for a different c-Myc inhibitor to illustrate the types of data that should be collected.

**Table 1: In Vitro Activity of Usp28-IN-3**

| Parameter                   | Cell Line | Value         | Reference |
|-----------------------------|-----------|---------------|-----------|
| IC50 (USP28 Inhibition)     | -         | 0.1 $\mu$ M   | [1]       |
| Colony Formation Inhibition | HCT116    | 15 $\mu$ M    | [1]       |
| Colony Formation Inhibition | Ls174T    | 10 $\mu$ M    | [1]       |
| c-Myc Downregulation        | -         | 20-80 $\mu$ M | [1]       |

Table 2: Example In Vivo Efficacy Data for a c-Myc Inhibitor (MYCi975)

| Mouse Model                  | Treatment                    | Tumor Growth Inhibition | Survival Benefit | Reference |
|------------------------------|------------------------------|-------------------------|------------------|-----------|
| Prostate Cancer Xenograft    | MYCi975 (dose not specified) | Significant             | Not specified    | [2]       |
| Pancreatic Cancer Xenograft  | Mycro3 (oral gavage)         | Not specified           | Increased        | [3]       |
| Burkitt's Lymphoma Xenograft | JQ1                          | Significant             | Not specified    | [3]       |

## Experimental Protocols

### Formulation of Usp28-IN-3 for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of **Usp28-IN-3** for administration to mice.

Materials:

- **Usp28-IN-3** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Vortex mixer

- Sterile filters (0.22 µm)

**Protocol:**

- Solubility Testing (Recommended): Before preparing the final formulation, test the solubility of **Usp28-IN-3** in various vehicles to determine the optimal solvent system.
- Vehicle Preparation: A common vehicle for poorly water-soluble compounds for subcutaneous or intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Formulation Procedure:
  1. Weigh the required amount of **Usp28-IN-3** powder in a sterile vial.
  2. Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.
  3. Add PEG300 and vortex to mix thoroughly.
  4. Add Tween 80 and vortex until the solution is clear.
  5. Slowly add the saline while vortexing to avoid precipitation.
  6. Sterile filter the final formulation using a 0.22 µm filter into a new sterile vial.
  7. Store the formulation at 4°C, protected from light. Prepare fresh formulation weekly or as determined by stability studies.

## Xenograft Mouse Model of Cancer

**Objective:** To establish a tumor model in immunocompromised mice to evaluate the anti-tumor efficacy of **Usp28-IN-3**.

**Materials:**

- Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)
- Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old)

- Matrigel (optional, can enhance tumor take-rate)
- Sterile PBS
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Syringes (1 mL) and needles (27-30 gauge)
- Calipers

**Protocol:**

- Cell Culture: Culture the chosen cancer cell line under standard conditions.
- Cell Preparation for Injection:
  1. Harvest cells using Trypsin-EDTA and wash with sterile PBS.
  2. Count the cells and assess viability (should be >90%).
  3. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL. Keep the cell suspension on ice.
- Tumor Cell Implantation:
  1. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
  2. Inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
  1. Monitor the mice daily for general health and tumor appearance.
  2. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width<sup>2</sup>) / 2.

3. Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.



[Click to download full resolution via product page](#)**Figure 2: General Workflow for a Xenograft Study.**

## In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of **Usp28-IN-3** in a xenograft mouse model.

Materials:

- Tumor-bearing mice (randomized into groups)
- **Usp28-IN-3** formulation
- Vehicle control
- Dosing syringes and needles
- Calipers
- Analytical balance

Protocol:

- Treatment Groups:
  - Group 1: Vehicle control
  - Group 2: **Usp28-IN-3** (low dose)
  - Group 3: **Usp28-IN-3** (high dose)
  - (Optional) Group 4: Positive control (a standard-of-care chemotherapy)
- Dosing:
  - Determine the dosing volume based on the weight of each mouse.
  - Administer the **Usp28-IN-3** formulation or vehicle control via the chosen route (e.g., subcutaneous or intraperitoneal injection) at the predetermined schedule (e.g., daily or

every other day).

- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- Endpoint:
  - Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or for a set duration.
  - Euthanize the mice according to IACUC guidelines.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for c-Myc levels).

## Pharmacokinetic and Pharmacodynamic Studies

For a comprehensive evaluation of **Usp28-IN-3**, it is essential to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies.

- Pharmacokinetics (PK): These studies will determine the absorption, distribution, metabolism, and excretion (ADME) of **Usp28-IN-3** in mice. This information is crucial for optimizing the dosing regimen.
- Pharmacodynamics (PD): PD studies will assess the effect of **Usp28-IN-3** on its target *in vivo*. This can be achieved by measuring the levels of c-Myc in tumor tissue at different time points after treatment.

## Conclusion

**Usp28-IN-3** is a promising anti-cancer agent that warrants further preclinical investigation. The protocols outlined in these application notes provide a framework for conducting *in vivo* studies to evaluate its efficacy in mouse models of cancer. Due to the lack of specific *in vivo* data for **Usp28-IN-3**, it is imperative that researchers perform preliminary studies to establish a safe

and effective dosing regimen for their specific experimental setup. Careful experimental design and adherence to animal welfare guidelines are essential for obtaining reliable and reproducible results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Usp28-IN-3 in a Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15141407#how-to-use-usp28-in-3-in-a-mouse-model>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)